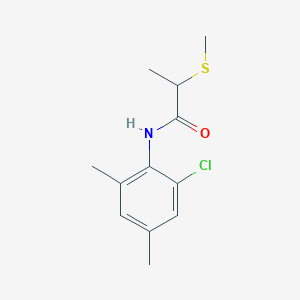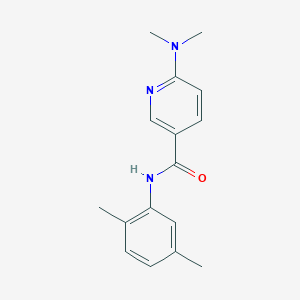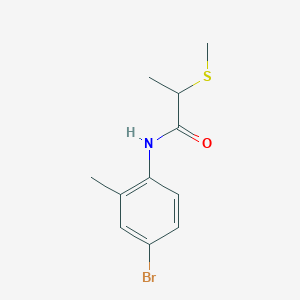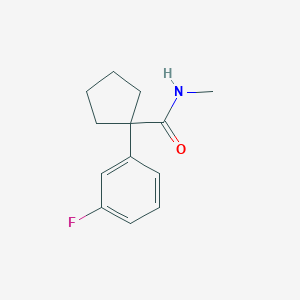![molecular formula C12H14BrNO B7510959 N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as Br-CPA, is a cyclopropane-based compound that has gained attention in the field of scientific research due to its potential applications in medicine and other areas.
Applications De Recherche Scientifique
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called histone deacetylase 1 (HDAC1). This makes it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide involves its interaction with specific targets in the body, such as the GABA-A receptor or HDAC1. By binding to these targets, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can modulate their activity and produce a range of effects, such as the reduction of neuronal excitability or the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide depend on its specific target and the context in which it is used. For example, in studies of the GABA-A receptor, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to reduce neuronal excitability and produce anxiolytic effects. In studies of cancer cells, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to inhibit cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its specificity for certain targets, which allows researchers to study the effects of modulating these targets in a controlled manner. However, one limitation of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new drugs based on the structure of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, which could have applications in the treatment of neurological disorders or cancer. Another area of interest is the study of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide's effects on other targets in the body, which could lead to new insights into its mechanism of action and potential therapeutic applications. Finally, further research is needed to fully understand the safety and toxicity of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, which will be important for its future use in clinical settings.
Méthodes De Synthèse
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with 2-bromobenzylamine, followed by the addition of methylamine. The resulting compound is then purified through a series of chromatography steps to obtain the final product.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGDUZJTNZXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
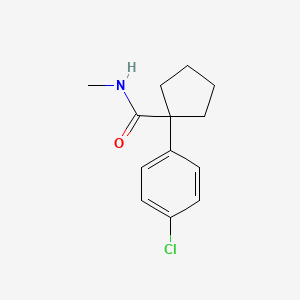
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

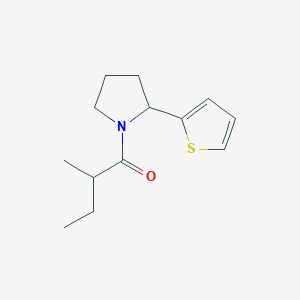
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
